LogP Differentiation: 5-Allyl-2-isopropyloxazole vs. 5-(3-Buten-2-yl)-2-isopropyl-1,3-oxazole
The predicted LogP of 5-allyl-2-isopropyloxazole (2.07) is substantially lower than that of its closest structural analog, 5-(3-buten-2-yl)-2-isopropyl-1,3-oxazole (LogP 3.0875) . This 1.0-unit LogP difference corresponds to an approximately 10-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, solubility, and off-target binding profiles. For researchers selecting between these two compounds, the lower LogP of 5-allyl-2-isopropyloxazole predicts superior aqueous solubility and potentially reduced non-specific protein binding.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.07 |
| Comparator Or Baseline | 5-(3-Buten-2-yl)-2-isopropyl-1,3-oxazole (CAS 136386-23-7), LogP = 3.0875 |
| Quantified Difference | ΔLogP = -1.0175 (target compound ~10× less lipophilic) |
| Conditions | Predicted/calculated LogP values from chemical databases |
Why This Matters
The ~10-fold lower lipophilicity of 5-allyl-2-isopropyloxazole relative to its 3-butenyl analog translates to better aqueous solubility and potentially cleaner in vitro assay profiles, making it the preferred choice for cell-based assays where non-specific membrane partitioning must be minimized.
